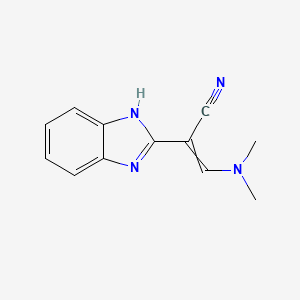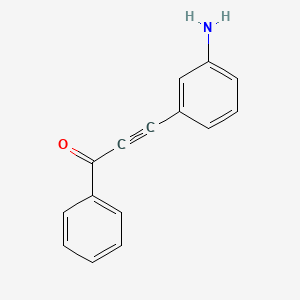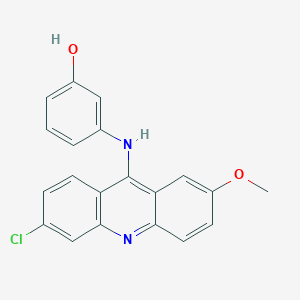
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate is a chemical compound with the molecular formula C9H9Cl2N3O2S and a molecular weight of 294.15 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 5 and 6, and a thioureidocarboxylate group at position 3. It is typically a yellow to off-white solid .
Vorbereitungsmethoden
The synthesis of Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate involves several steps. One common method includes the reaction of 3-amino-5,6-dichloropyridine with ethyl isothiocyanatoformate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate involves its interaction with specific molecular targets and pathways. The thioureidocarboxylate group is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxylate can be compared with other similar compounds, such as:
Ethyl 3-(5,6-dichloropyridin-3-yl)carbamothioate: Similar in structure but lacks the carboxylate group.
Ethyl 3-(5,6-dichloropyridin-3-yl)ureidocarboxylate: Contains a urea group instead of a thiourea group.
Ethyl 3-(5,6-dichloropyridin-3-yl)thioureidocarboxamide: Contains a carboxamide group instead of a carboxylate group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the thioureidocarboxylate group in this compound makes it unique and potentially more versatile in its applications.
Eigenschaften
Molekularformel |
C9H9Cl2N3O2S |
|---|---|
Molekulargewicht |
294.16 g/mol |
IUPAC-Name |
ethyl N-[(5,6-dichloropyridin-3-yl)carbamothioyl]carbamate |
InChI |
InChI=1S/C9H9Cl2N3O2S/c1-2-16-9(15)14-8(17)13-5-3-6(10)7(11)12-4-5/h3-4H,2H2,1H3,(H2,13,14,15,17) |
InChI-Schlüssel |
YZSMPNIOHXLNRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=S)NC1=CC(=C(N=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14115475.png)

![N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14115484.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
![2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)


![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)

![triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)
